1,1,2,2,3,3-Hexafluoro-1-iodopropane
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Overview
Description
1,1,2,2,3,3-Hexafluoro-1-iodopropane is a fluorinated organic compound with the molecular formula C3HF6I. This compound is characterized by the presence of six fluorine atoms and one iodine atom attached to a three-carbon backbone. The unique combination of fluorine and iodine atoms imparts distinct chemical properties to this compound, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,1,2,2,3,3-Hexafluoro-1-iodopropane typically involves the reaction of hexafluoropropene with iodine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1,1,2,2,3,3-Hexafluoro-1-iodopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorinated alcohols or acids. Reduction reactions may involve the removal of the iodine atom.
Addition Reactions: The fluorine atoms can participate in addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,3,3-Hexafluoro-1-iodopropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into target molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential use in labeling and imaging studies due to its unique fluorine and iodine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3-Hexafluoro-1-iodopropane involves its interaction with molecular targets through its fluorine and iodine atoms. The fluorine atoms can form strong bonds with carbon, enhancing the compound’s stability and reactivity. The iodine atom can participate in substitution and addition reactions, facilitating the formation of new chemical bonds. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.
Comparison with Similar Compounds
1,1,2,2,3,3-Hexafluoro-1-iodopropane can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar fluorine content but different functional groups, leading to distinct chemical properties and applications.
1,1,1,3,3,3-Hexafluoro-2-iodopropane: Another fluorinated iodopropane with a different arrangement of fluorine and iodine atoms, resulting in varied reactivity and uses.
The uniqueness of this compound lies in its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds.
Properties
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1-iodopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF6I/c4-1(5)2(6,7)3(8,9)10/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATBCALBGXOFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)I)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF6I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545628 |
Source
|
Record name | 1,1,2,2,3,3-Hexafluoro-1-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58706-58-4 |
Source
|
Record name | 1,1,2,2,3,3-Hexafluoro-1-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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